2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol
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Overview
Description
2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol is an organic compound that features a morpholine ring attached to a propyl chain, which is further connected to a diphenylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol typically involves the reaction of morpholine with a suitable propyl halide to form the morpholin-4-ylpropyl intermediate. This intermediate is then reacted with a diphenylbutane derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s purity and composition .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Morpholin-4-yl)propyl]-1,2,3,4-tetrahydroisoquinolin-8-amine
- 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis}
- 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide
Uniqueness
2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a morpholine ring with a diphenylbutane backbone makes it a versatile compound for various applications .
Properties
CAS No. |
89646-41-3 |
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Molecular Formula |
C23H31NO3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-(3-morpholin-4-ylpropyl)-1,1-diphenylbutane-1,4-diol |
InChI |
InChI=1S/C23H31NO3/c25-17-13-22(12-7-14-24-15-18-27-19-16-24)23(26,20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,22,25-26H,7,12-19H2 |
InChI Key |
PVVFBQXMFFFNNF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCC(CCO)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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